molecular formula C9H18NO5P B1662598 PPPA CAS No. 113190-92-4

PPPA

Cat. No.: B1662598
CAS No.: 113190-92-4
M. Wt: 251.22 g/mol
InChI Key: ABIFUJNCKIMWRZ-JGVFFNPUSA-N
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Description

Piperazinium bis (2-carboxypyridine) monohydrate, commonly referred to as PPPA, is a compound that has garnered attention due to its unique structural and functional properties. It crystallizes in a centric space group and exhibits significant optical and thermal stability .

Chemical Reactions Analysis

PPPA undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PPPA has a wide range of applications in scientific research. It is used in the field of nonlinear optics due to its third-order nonlinear optical properties. The compound is also investigated for its potential use in organic zinc-ion batteries as a cathode material . Additionally, this compound films have been explored for their applications in chemical and biological sensors .

Mechanism of Action

The mechanism of action of PPPA involves its interaction with light and other electromagnetic radiation. The compound exhibits saturable absorption and self-defocusing properties, which are essential for optical switching and limiting applications . The molecular targets and pathways involved in these processes are primarily related to the compound’s optical properties.

Comparison with Similar Compounds

PPPA can be compared with other nonlinear optical materials and organic cathode materials. Similar compounds include other quinone-based polymers and polyphthalamides. this compound stands out due to its unique combination of optical and electrochemical properties .

Properties

IUPAC Name

(2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIFUJNCKIMWRZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CCCP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439674
Record name (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113190-92-4
Record name (2R*,4S*)-4-(3-PHOSPHONOPROPYL)-2-PIPERIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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